molecular formula C20H34O3 B10767765 (11E,13Z)-15-oxoicosa-11,13-dienoic acid

(11E,13Z)-15-oxoicosa-11,13-dienoic acid

Cat. No.: B10767765
M. Wt: 322.5 g/mol
InChI Key: QZCMHXPXGACWLJ-YSNXYNCHSA-N
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Description

(11E,13Z)-15-oxoicosa-11,13-dienoic acid is a polyunsaturated fatty acid derivative. It belongs to the class of eicosanoids, which are signaling molecules derived from the oxidation of twenty-carbon essential fatty acids. Eicosanoids play crucial roles in various physiological and pathological processes, including inflammation, immunity, and cell signaling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (11E,13Z)-15-oxoicosa-11,13-dienoic acid typically involves the oxidation of polyunsaturated fatty acids. One common method is the enzymatic oxidation of arachidonic acid by lipoxygenases, which introduces oxygen into the fatty acid chain, forming hydroperoxy intermediates. These intermediates are then reduced to form the desired oxo derivatives .

Industrial Production Methods

Industrial production of this compound often employs biotechnological approaches, utilizing microbial or enzymatic systems to achieve high yields and specificity. Solid-phase extraction and high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) are commonly used to purify and quantify the compound .

Chemical Reactions Analysis

Types of Reactions

(11E,13Z)-15-oxoicosa-11,13-dienoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include lipoxygenases for oxidation, glutathione peroxidase for reduction, and various catalysts for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure specificity and yield .

Major Products

Major products formed from these reactions include hydroxyeicosatetraenoic acids (HETEs), leukotrienes, and other bioactive lipid mediators .

Scientific Research Applications

(11E,13Z)-15-oxoicosa-11,13-dienoic acid has numerous scientific research applications:

    Chemistry: It is used as a model compound to study lipid oxidation and the formation of bioactive eicosanoids.

    Biology: The compound is studied for its role in cell signaling and regulation of inflammatory responses.

    Medicine: It has potential therapeutic applications in treating inflammatory diseases, cardiovascular conditions, and cancer.

    Industry: It is used in the development of pharmaceuticals and nutraceuticals

Mechanism of Action

The mechanism of action of (11E,13Z)-15-oxoicosa-11,13-dienoic acid involves its interaction with specific receptors and enzymes in the body. It acts as a signaling molecule, binding to G-protein-coupled receptors (GPCRs) and modulating various signaling pathways. These pathways include the regulation of inflammation, immune responses, and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other eicosanoids such as:

Uniqueness

What sets (11E,13Z)-15-oxoicosa-11,13-dienoic acid apart is its specific configuration and the presence of an oxo group, which imparts unique biological activities. Its ability to modulate specific signaling pathways makes it a valuable compound in both research and therapeutic contexts .

Properties

Molecular Formula

C20H34O3

Molecular Weight

322.5 g/mol

IUPAC Name

(11E,13Z)-15-oxoicosa-11,13-dienoic acid

InChI

InChI=1S/C20H34O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h9,11,14,17H,2-8,10,12-13,15-16,18H2,1H3,(H,22,23)/b11-9+,17-14-

InChI Key

QZCMHXPXGACWLJ-YSNXYNCHSA-N

Isomeric SMILES

CCCCCC(=O)/C=C\C=C\CCCCCCCCCC(=O)O

Canonical SMILES

CCCCCC(=O)C=CC=CCCCCCCCCCC(=O)O

Origin of Product

United States

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